molecular formula C22H33N3O4S B12690169 Einecs 282-664-3 CAS No. 84282-18-8

Einecs 282-664-3

Cat. No.: B12690169
CAS No.: 84282-18-8
M. Wt: 435.6 g/mol
InChI Key: OSSMYKCPNFDDJX-UHFFFAOYSA-N
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Description

Einecs 282-664-3, also known as Dimethyl Sulfoxide, is a chemical compound with the molecular formula C2H6OS. It is a colorless liquid that is widely used as a solvent in various chemical reactions and industrial processes. Dimethyl Sulfoxide is known for its ability to penetrate biological membranes, making it valuable in medical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl Sulfoxide is typically synthesized through the oxidation of dimethyl sulfide using oxygen or nitrogen dioxide as oxidizing agents. The reaction is carried out under controlled conditions to ensure the complete conversion of dimethyl sulfide to Dimethyl Sulfoxide.

Industrial Production Methods

In industrial settings, Dimethyl Sulfoxide is produced by the oxidation of dimethyl sulfide using oxygen in the presence of a catalyst. The process involves the following steps:

    Oxidation: Dimethyl sulfide is oxidized to Dimethyl Sulfoxide using oxygen.

    Purification: The crude Dimethyl Sulfoxide is purified through distillation to remove impurities and obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl Sulfoxide undergoes various chemical reactions, including:

    Oxidation: Dimethyl Sulfoxide can be further oxidized to dimethyl sulfone.

    Reduction: It can be reduced to dimethyl sulfide.

    Substitution: Dimethyl Sulfoxide can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium hydride and sodium methoxide are commonly used.

Major Products

    Oxidation: Dimethyl sulfone.

    Reduction: Dimethyl sulfide.

    Substitution: Various substituted sulfoxides depending on the nucleophile used.

Scientific Research Applications

Dimethyl Sulfoxide has a wide range of applications in scientific research:

    Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in cell culture and cryopreservation due to its ability to penetrate cell membranes.

    Medicine: Used as a drug delivery agent and in the treatment of interstitial cystitis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

Dimethyl Sulfoxide exerts its effects by penetrating biological membranes and altering the permeability of cells. It interacts with various molecular targets, including proteins and lipids, leading to changes in cellular function. The exact pathways involved in its mechanism of action are complex and depend on the specific application and concentration used.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl Sulfone: An oxidation product of Dimethyl Sulfoxide with similar solvent properties.

    Dimethyl Sulfide: A reduction product of Dimethyl Sulfoxide with different chemical properties.

Uniqueness

Dimethyl Sulfoxide is unique due to its ability to penetrate biological membranes and its versatility as a solvent in various chemical reactions. Its wide range of applications in chemistry, biology, medicine, and industry sets it apart from other similar compounds.

Properties

CAS No.

84282-18-8

Molecular Formula

C22H33N3O4S

Molecular Weight

435.6 g/mol

IUPAC Name

2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylbutanoic acid;piperidine

InChI

InChI=1S/C17H22N2O4S.C5H11N/c1-11(2)16(17(20)21)18-24(22,23)15-10-6-7-12-13(15)8-5-9-14(12)19(3)4;1-2-4-6-5-3-1/h5-11,16,18H,1-4H3,(H,20,21);6H,1-5H2

InChI Key

OSSMYKCPNFDDJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCNCC1

Origin of Product

United States

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